Cas no 1440663-08-0 ((2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one)

(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- STL177844
- (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
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- MDL: MFCD00489752
- Inchi: 1S/C15H14OS/c1-11-3-6-13(7-4-11)15(16)10-9-14-8-5-12(2)17-14/h3-10H,1-2H3/b10-9+
- InChI Key: WLYWLOWMSMPRAU-MDZDMXLPSA-N
- SMILES: S1C(C)=CC=C1/C=C/C(C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 242.077
- Monoisotopic Mass: 242.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB421828-25 g |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 25g |
€1169.90 | 2023-04-24 | ||
Chemenu | CM534576-10mg |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95%+ | 10mg |
$149 | 2022-09-29 | |
abcr | AB421828-10 g |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 10g |
€786.50 | 2023-04-24 | ||
A2B Chem LLC | AJ25517-100g |
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
abcr | AB421828-25g |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one; . |
1440663-08-0 | 25g |
€1169.90 | 2025-03-19 | ||
A2B Chem LLC | AJ25517-10g |
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
abcr | AB421828-1 g |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 1g |
€339.20 | 2023-04-24 | ||
A2B Chem LLC | AJ25517-50g |
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_523992-10g |
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95+% | 10g |
¥8118.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_523992-2g |
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
1440663-08-0 | 95+% | 2g |
¥4994.00 | 2024-08-09 |
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one Related Literature
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
Additional information on (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Comprehensive Analysis of (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS No. 1440663-08-0): Properties, Applications, and Research Insights
The compound (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS No. 1440663-08-0) is a chalcone derivative with significant potential in pharmaceutical and material science research. Its unique molecular structure, featuring a conjugated double bond and aromatic rings, makes it a subject of interest for drug discovery and organic electronics. This article delves into its chemical properties, synthetic pathways, and emerging applications, addressing common queries from researchers and industry professionals.
Recent studies highlight the growing demand for chalcone-based compounds due to their bioactive properties. The (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has shown promise in anti-inflammatory and antioxidant activities, aligning with the trend toward natural product-inspired therapeutics. Its thiophene moiety further enhances its utility in optoelectronic materials, a hot topic in renewable energy research. Researchers frequently search for "chalcone synthesis optimization" or "thiophene derivatives in drug design," reflecting the compound's relevance.
From a synthetic chemistry perspective, this compound is typically prepared via Claisen-Schmidt condensation between 4-methylacetophenone and 5-methyl-2-thiophenecarboxaldehyde. The E-configuration of the double bond is crucial for its biological activity, as confirmed by NMR spectroscopy and X-ray crystallography. Industry professionals often inquire about "scalable synthesis of chalcones" or "purification methods for conjugated enones," underscoring the need for practical process chemistry insights.
In material science, the compound's extended π-conjugation system makes it a candidate for organic semiconductors and nonlinear optical materials. Its thermal stability and solubility profile are frequently discussed in forums on "small molecule organic electronics." With the rise of flexible electronics, such thiophene-containing chalcones are gaining traction as solution-processable materials for OLEDs and photovoltaic devices.
Quality control of CAS No. 1440663-08-0 requires rigorous analytical characterization. High-performance liquid chromatography (HPLC) methods with UV detection are commonly employed, while mass spectrometry confirms molecular integrity. Recent search trends include "HPLC method development for chalcones" and "spectroscopic identification of E/Z isomers," highlighting the analytical challenges associated with such structurally complex molecules.
The structure-activity relationship (SAR) of this compound reveals that the 4-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a key consideration in central nervous system drug development. Meanwhile, the 5-methylthiophene unit contributes to electron delocalization, a property leveraged in dye-sensitized solar cell research. These features align with trending searches like "chalcones as neuroprotective agents" and "organic dyes for solar applications."
As green chemistry principles gain prominence, researchers explore catalyst-free syntheses and biodegradable derivatives of this compound. The environmental fate of such aromatic enones is another emerging topic, with queries like "biodegradation of thiophene chalcones" appearing in scientific databases. This reflects the broader shift toward sustainable molecular design across industries.
In conclusion, (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one represents a versatile scaffold at the intersection of medicinal chemistry and advanced materials. Its dual applicability addresses current scientific priorities, from targeted drug delivery to energy-efficient technologies. Ongoing research continues to uncover new dimensions of this structurally intriguing molecule, cementing its place in contemporary chemical innovation.
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